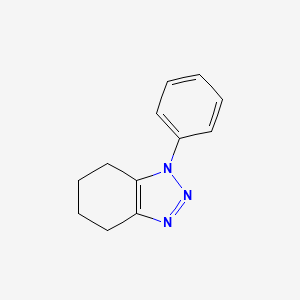
4-Quinolinamine, N-(diphenylmethyl)-3,5,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine is an organic compound with the molecular formula C25H24N2. It is known for its unique structure, which includes a quinoline core substituted with benzhydryl and trimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a nucleophilic substitution reaction using benzhydryl chloride and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation
Comparaison Avec Des Composés Similaires
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, 3,5,7-trimethylquinoline, benzhydryl amine.
Uniqueness: The presence of both benzhydryl and trimethyl groups in N-Benzhydryl-3,5,7-trimethylquinolin-4-amine provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications
Propriétés
Numéro CAS |
61563-47-1 |
|---|---|
Formule moléculaire |
C25H24N2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N-benzhydryl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C25H24N2/c1-17-14-18(2)23-22(15-17)26-16-19(3)24(23)27-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,25H,1-3H3,(H,26,27) |
Clé InChI |
NAFIRWDZXINPOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=CC(=C2NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


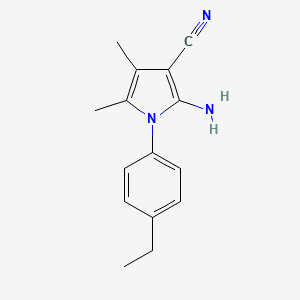
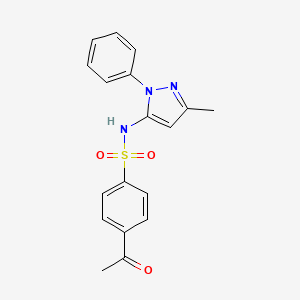
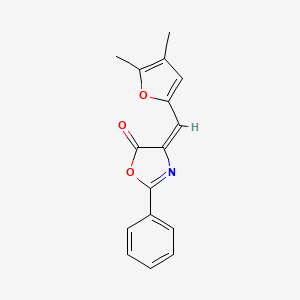
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
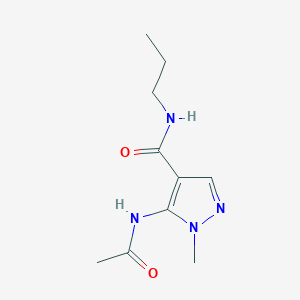
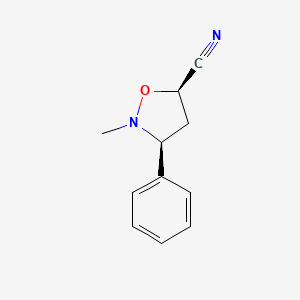

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
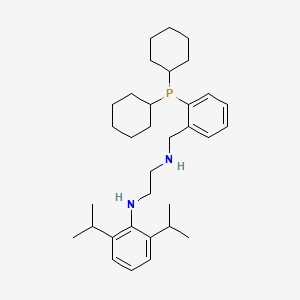
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
